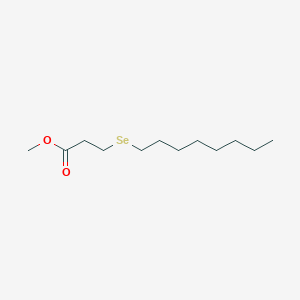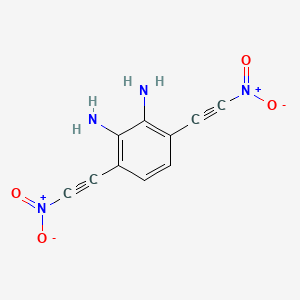
2,2,4,4,6,6-Hexaoctyl-1,3,5,2,4,6-trioxatrisilinane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,4,4,6,6-Hexaoctyl-1,3,5,2,4,6-trioxatrisilinane is a silicon-based compound with a unique structure that includes three oxygen atoms and three silicon atoms arranged in a cyclic configuration
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,6,6-Hexaoctyl-1,3,5,2,4,6-trioxatrisilinane typically involves the reaction of hexaoctylsilane with a suitable oxidizing agent to form the trioxatrisilinane ring. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and advanced purification techniques to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2,2,4,4,6,6-Hexaoctyl-1,3,5,2,4,6-trioxatrisilinane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different silicon-oxygen compounds.
Reduction: Reduction reactions can lead to the formation of silicon-hydrogen bonds.
Substitution: Substitution reactions can occur at the silicon atoms, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various organic halides for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions include various silicon-oxygen and silicon-hydrogen compounds, as well as substituted derivatives of this compound.
Scientific Research Applications
2,2,4,4,6,6-Hexaoctyl-1,3,5,2,4,6-trioxatrisilinane has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of other silicon-based compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structure.
Industry: Used in the production of advanced materials with specific properties, such as high thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism by which 2,2,4,4,6,6-Hexaoctyl-1,3,5,2,4,6-trioxatrisilinane exerts its effects involves interactions with various molecular targets. The silicon-oxygen-silicon framework allows for unique interactions with other molecules, potentially leading to the formation of stable complexes. These interactions can influence the compound’s reactivity and stability, making it useful in various applications.
Comparison with Similar Compounds
Similar Compounds
1,3,5,2,4,6-Trioxatrisilinane: A similar compound with a different substitution pattern.
2,2,4,4,6,6-Hexamethylcyclotrisilazane: Another silicon-based compound with a cyclic structure.
1,3,5-Trithiane, 2,2,4,4,6,6-hexamethyl-: A sulfur analog with similar structural features.
Uniqueness
2,2,4,4,6,6-Hexaoctyl-1,3,5,2,4,6-trioxatrisilinane is unique due to its specific substitution pattern and the presence of octyl groups, which can influence its physical and chemical properties. This makes it distinct from other similar compounds and potentially useful in specialized applications.
Properties
CAS No. |
137410-92-5 |
|---|---|
Molecular Formula |
C48H102O3Si3 |
Molecular Weight |
811.6 g/mol |
IUPAC Name |
2,2,4,4,6,6-hexaoctyl-1,3,5,2,4,6-trioxatrisilinane |
InChI |
InChI=1S/C48H102O3Si3/c1-7-13-19-25-31-37-43-52(44-38-32-26-20-14-8-2)49-53(45-39-33-27-21-15-9-3,46-40-34-28-22-16-10-4)51-54(50-52,47-41-35-29-23-17-11-5)48-42-36-30-24-18-12-6/h7-48H2,1-6H3 |
InChI Key |
UEHOWTBIFIIEBO-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC[Si]1(O[Si](O[Si](O1)(CCCCCCCC)CCCCCCCC)(CCCCCCCC)CCCCCCCC)CCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,3,8,8-Tetraphenyl-8H-pyrano[3,2-F]quinoxaline](/img/structure/B14270231.png)
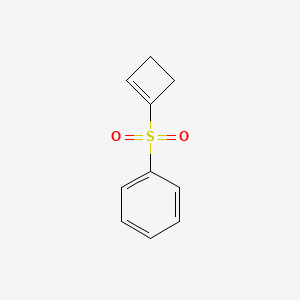
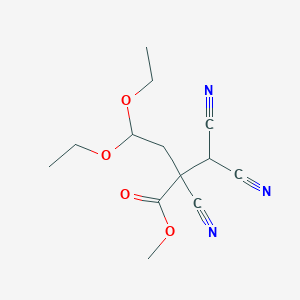

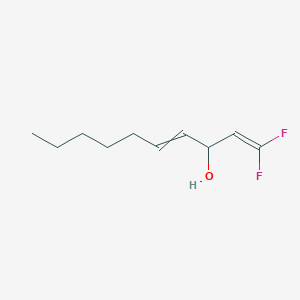
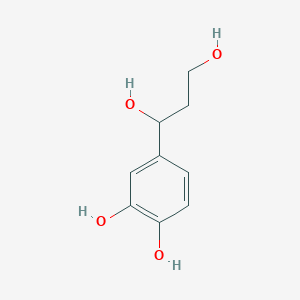
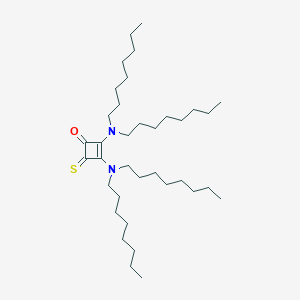

![(1E)-1-{[2-(Diaminomethyl)phenyl]imino}propan-2-one](/img/structure/B14270279.png)
